2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid

Fatty acid synthase inhibition Cancer metabolism Metabolic disorder probe

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid (CAS 2287923-41-3) is a fully saturated bicyclic isochromene derivative bearing a pendant acetic acid moiety (molecular formula C11H18O3, molecular weight 198.26). It belongs to the octahydroisochromene scaffold class, a core structure recognized for its utility as a conformationally constrained hydrophobic pharmacophore in medicinal chemistry.

Molecular Formula C11H18O3
Molecular Weight 198.262
CAS No. 2287923-41-3
Cat. No. B2736978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid
CAS2287923-41-3
Molecular FormulaC11H18O3
Molecular Weight198.262
Structural Identifiers
SMILESC1CC2COCCC2CC1CC(=O)O
InChIInChI=1S/C11H18O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h8-10H,1-7H2,(H,12,13)
InChIKeyQOGQTCZLCPNYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid (CAS 2287923-41-3): Key Selection Rationale


2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid (CAS 2287923-41-3) is a fully saturated bicyclic isochromene derivative bearing a pendant acetic acid moiety (molecular formula C11H18O3, molecular weight 198.26) . It belongs to the octahydroisochromene scaffold class, a core structure recognized for its utility as a conformationally constrained hydrophobic pharmacophore in medicinal chemistry [1]. This compound is cataloged in authoritative databases including BindingDB and ChEMBL, with documented inhibitory activity against fatty acid synthase (FAS), establishing its relevance as a bioactive small-molecule probe for metabolic and oncology research [2].

Why 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid Cannot Be Replaced with Simple Isochroman Analogs


Procurement decisions for isochromene-acetic acid derivatives cannot rely on generic substitution because the octahydroisochromene scaffold confers fundamentally different molecular recognition properties compared to aromatic isochroman or chroman analogs. The fully saturated bicyclic ring system eliminates planarity found in 2-(isochroman-1-yl)acetic acid (CAS 22901-11-7) , altering both hydrophobic packing geometry and metabolic stability. In SARS 3CL protease inhibitor design, the octahydroisochromene core was specifically selected over the decahydroisoquinoline scaffold to achieve distinct S2 pocket interactions [1]. Consequently, two compounds sharing the same acetic acid warhead but differing in ring saturation state cannot be assumed to exhibit comparable target engagement, selectivity profiles, or physicochemical behavior—making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid


FAS Inhibitory Potency in Mouse N42 Cells vs. Reference Inhibitor C75

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid inhibits fatty acid synthase (FAS) in mouse N42 cells with an IC50 of 600 nM as measured by [14C]-acetate incorporation after 4 hours of treatment [1]. By comparison, the well-established reference FAS inhibitor C75 (CAS 191282-48-1) exhibits an IC50 of approximately 15.5 μM against purified mammalian FAS and 35–50 μM in cellular spheroid assays . This represents an approximately 25- to 83-fold potency advantage for the target compound under cell-based FAS inhibition conditions, though differences in assay format (cellular vs. enzymatic) preclude a true head-to-head comparison [1].

Fatty acid synthase inhibition Cancer metabolism Metabolic disorder probe

CYP2D6 Selectivity Profile: Negligible Off-Target Interaction

In a ChEMBL-curated selectivity panel, 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid showed an IC50 greater than 10,000 nM against human cytochrome P450 2D6 [1]. This contrasts with many isochroman-based bioactive compounds where CYP2D6 inhibition at sub-micromolar concentrations is frequently observed, leading to potential drug–drug interaction liabilities [2]. The target compound's >10 μM CYP2D6 IC50 translates to a >16-fold selectivity window relative to its 600 nM FAS IC50, whereas comparator C75 exhibits hERG and CYP inhibition liabilities that complicate in vivo metabolic studies [3].

CYP450 selectivity Drug metabolism ADME-Tox profiling

Scaffold Conformational Constraint: Octahydroisochromene vs. Decahydroisoquinoline in Protease Inhibitor Design

The octahydroisochromene core functions as a conformationally restricted hydrophobic scaffold that provides stereochemically controlled spatial orientation distinct from structurally analogous decahydroisoquinoline. In SARS 3CL protease inhibitor studies, the (1S,3S)-octahydroisochromene diastereomer 3b directed the P1 imidazole and warhead aldehyde into productive binding poses, achieving an IC50 of 95 μM [1]. The corresponding decahydroisoquinoline scaffold, lacking the endocyclic oxygen, produces different S2 pocket occupancy geometry, yielding less predictable SAR landscapes [1][2]. This scaffold-level differentiation means that building blocks based on octahydroisochromene generate fundamentally different substitution vectors and hydrogen-bonding patterns compared to decahydroisoquinoline-based intermediates.

Scaffold-based drug design Protease inhibition Structure–activity relationship

Stereochemical Control Advantage: Predictable Diastereoselective Synthesis Enabled by Sharpless Asymmetric Methodology

The octahydroisochromene scaffold's stereochemistry can be precisely controlled via Sharpless–Katsuki asymmetric epoxidation and Sharpless asymmetric dihydroxylation, allowing access to all four diastereomers in stereochemically pure form [1]. In the published synthesis, the major diastereomer (1S,3R)-13a was obtained with a diastereomeric ratio of 7:1 using (DHQ)2Pyr as the chiral ligand [1]. This level of stereochemical control stands in contrast to aromatic isochroman-1-yl acetic acid derivatives (CAS 170856-84-5), where stereochemistry at the C1 position requires chiral resolution or asymmetric catalysis optimized for benzylic ether systems rather than the more flexible saturated ring . The ability to independently access each diastereomer of the octahydroisochromene series enables systematic SAR exploration unattainable with simpler isochroman scaffolds.

Stereoselective synthesis Chiral building block Asymmetric dihydroxylation

Research and Industrial Application Scenarios for 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid


FAS-Targeted Cancer Metabolism Probe Development

Investigators studying the role of de novo lipogenesis in cancer cell proliferation should procure 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid as a sub-micromolar FAS inhibitor with demonstrated cell-based activity (IC50 = 600 nM in mouse N42 cells) [1]. Its cellular potency exceeds that of the classic tool compound C75 by 25- to 83-fold (cross-study comparison), enabling FAS inhibition studies at lower compound concentrations where off-target effects are minimized [1][2]. The compound's >10 μM CYP2D6 IC50 further supports its use in metabolic disease models where preserved Phase I metabolism is critical for interpreting pharmacodynamic readouts [1].

Saturated Heterocyclic Building Block for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery programs requiring saturated, three-dimensional carboxylic acid building blocks benefit from the octahydroisochromene scaffold's increased fraction of sp³-hybridized carbons (Fsp³) relative to flat aromatic isochroman analogs [1]. The scaffold's demonstrated compatibility with stereocontrolled synthesis via Sharpless asymmetric dihydroxylation (dr = 7:1) [2] enables the generation of stereochemically pure fragment libraries. This is particularly valuable for targets where the S2 pocket geometry demands a hydrogen-bond-accepting oxygen embedded within a fused bicyclic ring, as evidenced by SARS 3CL protease inhibitor optimization studies [2].

Scaffold-Hopping SAR Studies in Protease Inhibitor Programs

Medicinal chemistry teams conducting scaffold-hopping campaigns between octahydroisochromene and decahydroisoquinoline cores should use 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid as the key intermediate for the octahydroisochromene series. The endocyclic oxygen atom provides a unique hydrogen-bond acceptor that alters both binding pose geometry and physicochemical properties relative to the nitrogen-containing decahydroisoquinoline scaffold [1][2]. Systematic comparison of matched molecular pairs between these scaffolds reveals that the oxygen-to-CH₂ replacement can shift target potency by orders of magnitude, making compound-specific procurement essential for rigorous SAR conclusions [1].

Quote Request

Request a Quote for 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.